The synthesis of O-propargyl-puromycin involves modifications to the puromycin structure to introduce an alkyne group. This modification allows for the incorporation of the compound into nascent polypeptides during translation. The synthesis can be achieved through various chemical pathways, often involving the coupling of appropriate precursors that contain the alkyne functionality with the puromycin backbone.
One common method includes the use of copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to facilitate the attachment of fluorescent or biotin tags for visualization and purification purposes . The reaction conditions typically require careful control of temperature and pH to optimize yield and purity.
The molecular structure of O-propargyl-puromycin features a core puromycin structure with a terminal propargyl group. This alkyne moiety is crucial for its function as it allows for subsequent click chemistry reactions. The compound's structure can be represented as follows:
The compound appears as an off-white to slightly grey crystalline solid and is soluble in DMSO and DMF .
O-propargyl-puromycin undergoes several key chemical reactions that are integral to its function as a protein synthesis probe:
The mechanism of action of O-propargyl-puromycin revolves around its incorporation into nascent polypeptides during translation. Once incorporated, it acts as a chain terminator, halting further elongation. The resulting truncated proteins carry a terminal alkyne group that can be detected through click chemistry.
This approach allows researchers to visualize newly synthesized proteins in real-time within living cells or organisms. The incorporation can be quantified using fluorescence techniques or flow cytometry, providing insights into translation regulation under various physiological conditions .
O-propargyl-puromycin exhibits several important physical and chemical properties:
These properties make O-propargyl-puromycin suitable for various applications in biochemical research.
O-propargyl-puromycin has broad applications in scientific research:
O-propargyl-puromycin (OPP) is an alkyne-modified analog of puromycin that exploits the ribosomal translation machinery to covalently tag nascent polypeptide chains. Structurally, OPP mimics the 3′-terminal adenosine moiety of aminoacyl-tRNA (aa-tRNA), enabling its accommodation into the ribosomal A-site. Unlike natural aa-tRNAs, however, OPP forms a stable amide bond with the growing peptide chain via its free α-amino group, acting as a non-cleavable acceptor substrate in the peptidyltransferase reaction [1]. This incorporation occurs co-translationally, with OPP competitively outcompeting endogenous aa-tRNAs due to its high ribosomal affinity (Kd ≈ 10–7 M) [5].
The ribosomal exit tunnel plays a critical role in OPP’s activity. Studies reveal that nascent polypeptide sequences within this tunnel influence ribosomal stability and function. Bulky amino acid residues near the tunnel entry site strengthen intersubunit bridging, reducing premature termination events and facilitating efficient OPP incorporation [10]. Furthermore, ribosomal pausing at rare codons enhances OPP incorporation by prolonging A-site accessibility, as demonstrated in in vitro translation systems using firefly luciferase mRNA [1] [2].
Table 1: Key Features of OPP-Ribosome Interactions
Property | Observation | Experimental System |
---|---|---|
Incorporation Rate | 2–3 min detection window | HeLa cells, C. elegans [1] [4] |
Ribosomal Affinity | ≈2–3× lower than puromycin | Reticulocyte lysates [5] |
A-site Competition | Enhanced during ribosomal pausing | In vitro translation [1] [2] |
Tunnel Dependence | Stabilized by bulky N-terminal residues | E. coli ribosome profiling [10] |
OPP incorporation irreversibly terminates translation elongation by preventing further peptidyl transfer. The resulting peptidyl-OPP conjugate contains a truncated polypeptide covalently linked to OPP via its C-terminus. These aberrant products are rapidly recognized by cellular quality control systems. Within minutes of formation, peptidyl-OPP conjugates undergo polyubiquitination and are degraded by the 26S proteasome. Inhibiting proteasomal activity with MG132 leads to accumulation of OPP-tagged peptides in cytoplasmic aggregates and nuclear foci [1] [6].
Notably, OPP conjugates exhibit distinct subcellular trafficking. In murine intestinal tissues, OPP-labeled secretory proteins accumulate in Paneth cell vesicles, suggesting endoplasmic reticulum (ER) translocation prior to degradation [5]. In HeLa cells, proteasome inhibition redistributes OPP conjugates to PML-nuclear bodies (PML-NBs), where they colocalize with SUMO-2/3 and ubiquitin. This nuclear sequestration highlights a protective mechanism for isolating potentially toxic peptidyl-OPP products [6].
Table 2: Fate of OPP-Modified Nascent Chains
Process | Consequence | Detection Method |
---|---|---|
Proteasomal Degradation | Clearance within 30–60 min | MG132 inhibition + click chemistry [1] [6] |
Nuclear Sequestration | Accumulation at PML bodies | Co-immunostaining (SUMO/ubiquitin) [6] |
ER Translocation | Vesicular localization in secretory cells | Intestinal tissue imaging [5] |
Half-life | <30 min (unstable) | Cycloheximide chase assays [1] |
OPP offers distinct advantages over methionine analogs like L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) in studying de novo protein synthesis. Unlike AHA/HPG, which require methionine-free conditions to force incorporation, OPP directly inhibits translation without metabolic starvation. This preserves physiological relevance and avoids stress-induced artifacts [5] [9].
Labeling sensitivity also differs:
However, OPP’s translation inhibition limits long-term pulse-chase experiments. Dual-pulse strategies combining OPP with stable isotope-labeled amino acids (e.g., SILAC) enable quantitative nascent proteomics while mitigating this constraint [9].
Table 3: OPP vs. Methionine Analogs in Protein Labeling
Parameter | OPP | AHA/HPG |
---|---|---|
Incorporation Mechanism | Ribosomal A-site entry | Methionine-tRNA synthetase |
Metabolic Requirement | None | Methionine-free medium |
Labeling Duration | 3–10 min | ≥30 min |
In Vivo Compatibility | High (tissue-specific detection) | Limited (poor permeability) |
Amino Acid Bias | None | Exclusively methionine sites |
Effect on Viability | Terminates translation | Minimal impact |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0